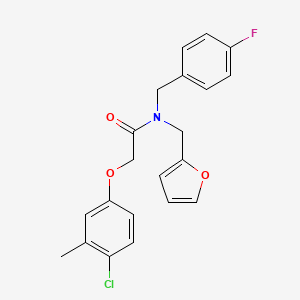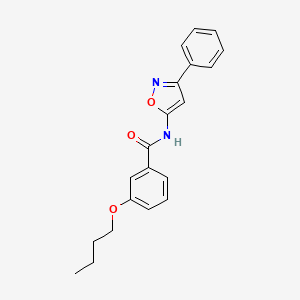
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.
Formation of the Pyrrolone Ring: Using a cyclization reaction involving an amine and a suitable diketone.
Coupling Reactions: Combining the benzodiazole and pyrrolone intermediates under specific conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基またはメトキシ基で酸化反応を起こす可能性があります。
還元: 還元反応はニトロ基を標的にし、それをアミンに変換する可能性があります。
置換: ベンゾジアゾール環またはピロール-3-オン環のさまざまな位置で、求電子置換反応または求核置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。
還元: パラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH4)を用いた水素ガス(H2)などの試薬。
置換: 反応を促進するために、強酸または強塩基を使用したり、特定の触媒を使用したりすることがあります。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、ニトロ基を還元すると、アミン誘導体が生成されます。
4. 科学研究への応用
化学
有機合成: より複雑な分子の合成の中間体として使用されます。
触媒: 触媒反応の配位子としての潜在的な用途。
生物学
生物プローブ: 生物学的イメージング用の蛍光プローブの開発に使用されます。
酵素阻害剤: 特定の酵素の阻害剤としての潜在的な用途。
医学
創薬: さまざまな疾患の治療薬としての可能性について調査されています。
産業
材料科学: 特定の電気的または光学的特性を持つ新素材の開発に使用されます。
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
5-アミノ-4-(1H-1,3-ベンゾジアゾール-2-イル)-1-(2-メトキシ-5-ニトロフェニル)-2,3-ジヒドロ-1H-ピロール-3-オンの作用機序は、その特定の用途によって異なります。たとえば、薬剤として、酵素や受容体などの特定の分子標的と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。
6. 類似化合物の比較
類似化合物
5-アミノ-1H-ベンゾイミダゾール: ピロール-3-オン環がない類似の構造。
2-メトキシ-5-ニトロアニリン: 類似の官能基だが、ベンゾジアゾール環とピロール-3-オン環がない。
独自性
5-アミノ-4-(1H-1,3-ベンゾジアゾール-2-イル)-1-(2-メトキシ-5-ニトロフェニル)-2,3-ジヒドロ-1H-ピロール-3-オンの独自性は、その複合的な構造的特徴にあります。これは、より単純なアナログと比較して、ユニークな化学反応性と生物活性を与える可能性があります。
類似化合物との比較
Similar Compounds
5-Amino-1H-benzimidazole: Similar structure but lacks the pyrrolone ring.
2-Methoxy-5-nitroaniline: Similar functional groups but lacks the benzodiazole and pyrrolone rings.
Uniqueness
The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.
特性
分子式 |
C18H15N5O4 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15N5O4/c1-27-15-7-6-10(23(25)26)8-13(15)22-9-14(24)16(17(22)19)18-20-11-4-2-3-5-12(11)21-18/h2-8,19,24H,9H2,1H3,(H,20,21) |
InChIキー |
AIRAWWGBLZGTQH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11392334.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392342.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11392350.png)
![6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392359.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)

![3-tert-butyl-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392373.png)

![Ethyl 5-acetyl-2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392382.png)

![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole](/img/structure/B11392397.png)

![3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11392420.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)
